molecular formula C4H10O3 B1208628 1,2,3-Butanetriol CAS No. 4435-50-1

1,2,3-Butanetriol

Cat. No.: B1208628
CAS No.: 4435-50-1
M. Wt: 106.12 g/mol
InChI Key: YAXKTBLXMTYWDQ-UHFFFAOYSA-N
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Description

1,2,3-butanetriol is a triol that is butane carrying three hydroxy substituents at position 1, 2 and 3. It derives from a butane.
(2R*, 3R*)-1, 2, 3-butanetriol, also known as 1, 2, 3-trihydroxybutane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl) (2R*, 3R*)-1, 2, 3-butanetriol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (2R*, 3R*)-1, 2, 3-butanetriol is primarily located in the cytoplasm (2R*, 3R*)-1, 2, 3-butanetriol can be biosynthesized from butane.

Biochemical Analysis

Biochemical Properties

1,2,3-Butanetriol plays a crucial role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with several enzymes, including dehydrogenases and reductases, which facilitate its conversion into other metabolites. For instance, this compound can be oxidized by specific dehydrogenases to form corresponding aldehydes or acids. These interactions are essential for its role in metabolic pathways and its potential use in biotechnological applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS) and modulate the activity of antioxidant enzymes. Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in various biochemical reactions. Additionally, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic flux. These interactions are critical for understanding the compound’s role in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to carbohydrate and lipid metabolism. It interacts with enzymes such as dehydrogenases and reductases, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it participates in distinct biochemical reactions .

Properties

IUPAC Name

butane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKTBLXMTYWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871078
Record name 1,2,3-Butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4435-50-1
Record name 1,2,3-Butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4435-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Butanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-1,2,3-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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